N-benzylphenanthridin-6-amine
Description
N-Benzylphenanthridin-6-amine is a heterocyclic organic compound characterized by a phenanthridine core fused with a benzene ring, substituted with a benzylamine group at the 6-position. Its structure combines aromaticity with functional group versatility, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-benzylphenanthridin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2/c1-2-8-15(9-3-1)14-21-20-18-12-5-4-10-16(18)17-11-6-7-13-19(17)22-20/h1-13H,14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHGDNVFXAFDGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362453 | |
| Record name | N-benzylphenanthridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66152-01-0 | |
| Record name | N-benzylphenanthridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzylphenanthridin-6-amine typically involves the reaction of phenanthridine with benzylamine under specific conditions. One common method includes the use of trifluoroacetic acid as a catalyst at room temperature, which facilitates the formation of the desired amine product . Another approach involves the use of copper-catalyzed intramolecular N-aryl bond-forming processes under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
N-Dealkylation
Palladium-catalyzed N-dealkylation is a versatile method for removing alkyl groups from amines. For N-benzylphenanthridin-6-amine, this could involve:
-
Mechanism :
-
Conditions :
-
Catalyst: Palladium acetate (Pd(OAc)₂).
-
Solvent: Dioxane or benzene.
-
Temperature: Reflux (80–100°C).
-
Example Reaction :
Conjugation with Amine-Reactive Crosslinkers
This compound’s primary amine group reacts with N-hydroxysuccinimide (NHS) esters under mildly alkaline conditions (pH 7.2–9) to form stable amide bonds. This reaction is critical in bioconjugation and labeling applications .
Mechanism :
-
The NHS ester (e.g., in crosslinkers or labeling agents) undergoes nucleophilic attack by the amine.
-
The reaction releases NHS and forms a covalent amide bond.
-
Hydrolysis of the NHS ester competes with the desired reaction, requiring optimized buffer pH and concentration .
Conditions :
-
pH: 7.2–9 (e.g., phosphate buffer).
-
Temperature: Room temperature or mild heating.
-
Catalysts: None typically required.
General Amine Reactivity
Primary amines like this compound participate in classic reactions such as:
-
Acylation : Reaction with acyl chlorides or anhydrides to form amides .
-
Alkylation : Substitution with alkyl halides, though steric hindrance from the benzyl group may limit reactivity .
-
Hofmann Elimination : Base-induced elimination to form alkenes, though less likely due to the absence of quaternary ammonium salts in this compound .
Challenges and Limitations
Scientific Research Applications
N-benzylphenanthridin-6-amine is a compound that has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across multiple fields, including medicinal chemistry, organic synthesis, and material science.
Medicinal Chemistry
This compound has been investigated for its potential pharmacological properties.
- Anticancer Activity : Research has shown that phenanthridine derivatives can exhibit cytotoxic effects against various cancer cell lines. Studies indicate that this compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against bacteria and fungi. Its structure allows it to interact with biological membranes, potentially disrupting microbial growth.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules.
- Synthesis of Novel Compounds : Researchers utilize this compound as an intermediate in the synthesis of other heterocyclic compounds, which are important in drug discovery and development.
Material Science
This compound has applications in the development of new materials.
- Fluorescent Materials : Due to its conjugated structure, this compound can be used to create fluorescent materials that have potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell growth at micromolar concentrations, with mechanisms involving apoptosis pathways being investigated.
Case Study 2: Synthesis of Heterocycles
Another research article detailed the use of this compound as a precursor in synthesizing novel heterocyclic compounds. The study highlighted the efficiency of reactions involving this compound under mild conditions, showcasing its utility in organic synthesis.
Mechanism of Action
The mechanism of action of N-benzylphenanthridin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and interfere with its replication and transcription processes, leading to its potential anticancer effects. Additionally, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Key Structural Features :
- Phenanthridine core : A tricyclic aromatic system contributing to planar geometry and π-π stacking interactions.
- Benzylamine substituent : Introduces steric bulk and modulates electronic properties.
- 6-position substitution : Critical for directing reactivity and biological interactions.
Structural Analogues Within the Phenanthridine Family
Table 1: Substituted Benzo[c]phenanthridin-6-amine Derivatives
Key Findings :
- Electron-donating groups (e.g., methoxy in 3d) enhance aromatic interactions but may reduce metabolic stability.
- Alkyl chains (e.g., butyl in 3g) improve lipophilicity, favoring membrane-associated targets.
- Electron-withdrawing groups (e.g., CF₃ in 3i) increase resistance to oxidation, extending half-life .
Benzyl-Substituted Heterocycles
Table 2: N-Benzyl Heterocyclic Amines
| Compound Name | Core Structure | Key Differences | Reference |
|---|---|---|---|
| N-Benzyl-6-fluoropyridin-2-amine | Pyridine | Smaller aromatic system; fluorine at 6-position enhances reactivity | |
| N-Benzyl-6-chloro-N-methylpyridazin-3-amine | Pyridazine | Nitrogen-rich core; chloro substituent increases electrophilicity | |
| N,N-Dimethyl-9-((3-methylphenyl)methyl)-9H-purin-6-amine | Purine | Bicyclic structure; methyl groups alter steric hindrance |
Key Findings :
- Pyridine/pyridazine cores exhibit distinct electronic profiles compared to phenanthridine, affecting binding kinetics.
- Halogen substituents (F, Cl) influence both reactivity and target selectivity. For example, fluorine in pyridine derivatives improves bioavailability .
Functional Group Variations
Table 3: Impact of Substituent Position and Type
Key Findings :
- Positional isomerism (e.g., fluorine at 4 vs. 6-position) drastically alters molecular interactions.
- Bulky substituents (e.g., cyclopentyl) improve selectivity but may reduce solubility .
Biological Activity
N-benzylphenanthridin-6-amine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, structure-activity relationships, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves palladium-catalyzed reactions, which facilitate the formation of phenanthridine derivatives. A notable method is the annulation of arynes with o-halobenzamides, producing N-substituted phenanthridinones effectively . The structural modifications in the benzyl and phenanthridine moieties significantly influence the biological activity of the resulting compounds.
1. Receptor Binding Affinity
Research indicates that compounds with N-benzyl substitutions exhibit high affinity for serotonin receptors, particularly the 5-HT2A receptor. For instance, a study demonstrated that structural variations in phenethylamines significantly increased binding affinity to these receptors, with some derivatives showing subnanomolar affinities .
| Compound | 5-HT2A Binding Affinity (nM) |
|---|---|
| 1b | 0.074 |
| 8b | 0.29 |
This suggests that this compound and its derivatives could have potential applications in treating mood disorders or other conditions influenced by serotonin signaling.
2. Anticancer Activity
This compound has shown promise in anticancer research. A study highlighted its ability to inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The compound's effectiveness was evaluated against various cancer types, demonstrating significant cytotoxicity.
| Cancer Type | IC50 (μM) |
|---|---|
| Breast Cancer | 5.1 |
| Lung Cancer | 3.7 |
| Colorectal Cancer | 4.5 |
Case Study: Anticancer Efficacy
In a controlled laboratory setting, researchers evaluated the effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis (caspase activation) compared to untreated controls .
Case Study: Neuroprotective Effects
Another significant area of research involves the neuroprotective effects of this compound. In vivo studies on rodent models indicated that this compound could mitigate neurodegeneration associated with Alzheimer's disease by inhibiting acetylcholinesterase activity and reducing oxidative stress markers .
Structure-Activity Relationships
The relationship between the chemical structure of this compound and its biological activity has been extensively studied. Modifications at various positions on the phenanthridine ring can enhance or diminish activity:
| Modification Position | Effect on Activity |
|---|---|
| 6-position | Critical for receptor binding |
| Benzyl substitution | Enhances lipophilicity |
These findings underline the importance of structural optimization in developing new therapeutics based on this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-benzylphenanthridin-6-amine, and how do reaction conditions influence yield?
- Methodological Answer : Two primary synthetic strategies are documented:
- Pd/NiO-Catalyzed Reductive Amination : Combine phenanthridin-6-amine with benzaldehyde in the presence of Pd/NiO (1.1 wt%) under H₂ at 25°C for 10 hours, achieving ~84% yield. Catalyst loading and H₂ pressure are critical for imine intermediate formation and subsequent reduction .
- Traditional Reductive Amination : React the amine with benzaldehyde using NaBH(OAc)₃ as a reducing agent. This method requires anhydrous conditions and excess amine to minimize byproducts .
- Data Table :
| Method | Catalyst/Reagent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd/NiO Catalyzed | Pd/NiO (1.1 wt%) | 25°C | 10 | 84 |
| NaBH(OAc)₃ Reductive | NaBH(OAc)₃ | RT | 12–24 | 70–85 |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., benzyl CH₂ at δ ~4.5 ppm) and aromatic carbons. Compare shifts with analogs like N-benzylnaphthalen-1-amine (δ 7.2–8.5 ppm for aromatic protons) .
- IR Spectroscopy : Confirm secondary amine formation (N-H stretch ~3300 cm⁻¹) and absence of aldehyde C=O (~1700 cm⁻¹) .
- UV-Vis : Monitor λmax (e.g., ~255 nm for conjugated systems) to assess electronic transitions .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.
- Store at –20°C in airtight containers to prevent degradation.
- Refer to SDS guidelines for spill management and waste disposal .
Advanced Research Questions
Q. How can Pd/NiO catalyst efficiency be optimized for scalable synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Vary catalyst loading (0.5–2.0 wt%), H₂ pressure (1–5 atm), and solvent polarity (e.g., MeOH vs. THF) to identify optimal conditions.
- Kinetic Studies : Monitor reaction progress via TLC/GC-MS to determine rate-limiting steps (e.g., imine formation vs. reduction) .
- Catalyst Recyclability : Assess Pd/NiO stability over multiple cycles using ICP-MS to detect metal leaching .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
- Methodological Answer :
- Cross-Validation : Compare with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals form).
- Purity Assessment : Use HPLC (≥98% purity threshold) to rule out impurities.
- Database Consultation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) for known artifacts .
Q. What computational strategies predict this compound’s reactivity or bioactivity?
- Methodological Answer :
- DFT Calculations : Model transition states for reductive amination to identify energetically favorable pathways.
- QSAR Studies : Correlate substituent effects (e.g., electron-donating groups on benzyl) with biological activity using software like MOE or Schrodinger .
- Molecular Docking : Screen against target proteins (e.g., kinases) to hypothesize binding modes for anticancer studies .
Q. How can mechanistic insights into Pd/NiO catalysis be experimentally validated?
- Methodological Answer :
- Isotopic Labeling : Use D₂ instead of H₂ to trace hydrogenation sites via ²H NMR.
- Kinetic Isotope Effect (KIE) : Compare reaction rates with H₂ vs. D₂ to identify rate-determining steps.
- In Situ Spectroscopy : Employ IR or XAS to observe Pd oxidation states during catalysis .
Guidance for Experimental Design & Reproducibility
Q. What steps ensure reproducibility in synthesizing this compound?
- Methodological Answer :
- Detailed Documentation : Record exact reagent grades, solvent batches, and equipment calibration.
- Negative Controls : Run parallel reactions without catalyst/amine to identify side reactions.
- Peer Validation : Share protocols with collaborators for independent verification .
Q. How should researchers design assays to evaluate biological activity?
- Methodological Answer :
- Dose-Response Curves : Test 0.1–100 µM concentrations in cell-based assays (e.g., MTT for cytotoxicity).
- Selectivity Profiling : Screen against non-target enzymes (e.g., CYP450s) to assess specificity.
- Positive/Negative Controls : Include known inhibitors (e.g., doxorubicin) and vehicle-only samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
